molecular formula C27H31FN2O11 B1147760 3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde CAS No. 299172-10-4

3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde

Cat. No.: B1147760
CAS No.: 299172-10-4
M. Wt: 578.54
InChI Key:
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Description

Building blocks to Ion Indicators

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structures and Synthesis Methods : The chemical compound, known for its complex structure, has been a subject of interest in the synthesis and crystal structure analysis. For instance, the synthesis of bis-NO-acyclic Schiff base compounds involves the condensation of related benzaldehyde with other compounds, resulting in compounds characterized by single crystal X-ray diffraction among other techniques (Khalaji, 2015). Similar synthesis processes involving bis-aldehyde monomers and their subsequent polymerization into poly(azomethine)s have been described, with structural characterizations performed through techniques like FT-IR, NMR spectroscopy, and elemental analysis (Hafeez, 2019).

Material Properties and Applications

Photophysical Properties and Bioimaging Applications : The compound and its derivatives have been studied for their photophysical properties, especially in the context of fluorescence bioimaging. For instance, the electronic properties of neutral and charged squaraine derivatives of the compound were analyzed, revealing their potential as fluorescent probes for bioimaging. These analyses included comprehensive photophysical and photochemical studies, further solidifying the compound's relevance in the field of bioimaging and fluorescence microscopy (Chang, 2019).

Molecular Magnetism and Coordination Chemistry : The compound's derivatives have also found significance in the field of molecular magnetism and coordination chemistry. Research has been conducted on oxovanadium complexes incorporating heptadentate ligands derived from the compound, showcasing their synthesis, structure, and EPR spectra. These studies contribute to the understanding of magnetic properties at a molecular level (Mondal, 2005).

Chemical Sensing and Metal Ion Detection : The compound's utility extends to chemical sensing, particularly in detecting metal ions. For instance, studies on a specific probe derived from the compound, used broadly in life sciences for Zn(II) sensing, have been revised to understand its spectroscopic properties and binding modes better. This highlights the compound's role in advancing the detection and study of metal ions in biological systems (Marszalek, 2016).

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-fluorophenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN2O11/c1-36-24(32)13-29(14-25(33)37-2)20-7-5-18(17-31)11-22(20)40-9-10-41-23-12-19(28)6-8-21(23)30(15-26(34)38-3)16-27(35)39-4/h5-8,11-12,17H,9-10,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVOHSTPHMJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)F)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde
Reactant of Route 2
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde
Reactant of Route 3
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-[2-[2-[Bis(2-oxo-2-methoxyethyl)amino]-5-fluorophenoxy]ethoxy]-4-[bis(2-oxo-2-methoxyethyl)amino]benzaldehyde

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